12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
The compound “12-(4-Bromobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the use of 4-Bromobenzenesulfonyl Chloride . This compound is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution. It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in protection of amines as 4-bromobenzenesulfonamides .Molecular Structure Analysis
The molecular structure of this compound is complex, and detailed analysis would require more specific information .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available literature .Scientific Research Applications
Synthesis and Molecular Structure
Research demonstrates innovative synthetic methodologies for creating tricyclic compounds with potential applications in medicinal chemistry and material science. For instance, an efficient, environmentally benign synthesis of tricyclic 7-oxa-2-azatricyclo compounds from biomass-derived levulinic acid showcases a sustainable approach to complex molecule production (A. Jha, A. Naidu, & Ashraf M. Abdelkhalik, 2013). Similarly, the molecular structure of a substituted 8-oxa-10-azatricyclo tridecatetraene was elucidated, highlighting the potential for further structural and functional investigations of similar compounds (A. L. Soldatenkov et al., 1996).
Applications in Heterocyclic Chemistry
The formation of oxygen-bridged heterocycles in synthesis routes, such as the Hantzsch synthesis, indicates the utility of these compounds in creating diverse heterocyclic structures, which are crucial in drug design and development (J. Svetlik, F. Tureček, & V. Hanuš, 1988). Another study on the synthesis of hydroxy-4-methoxytricyclo compounds as precursors to bioisosteric analogues opens avenues for exploring these compounds in designing new therapeutic agents (D. Shishov et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
12-(4-bromophenyl)sulfonyl-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-18-10-14(13-4-2-3-5-15(13)24-18)16(17(21)20-18)25(22,23)12-8-6-11(19)7-9-12/h2-9,14,16H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAIIMRPTFULDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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